2,4-Dimethylimidazole

Organic Synthesis Catalysis Reaction Kinetics

Select 2,4-Dimethylimidazole for its precisely tuned reactivity profile. With a pKa of 8.36 and nucleophilicity (N=11.51) intermediate between imidazole and 1-methylimidazole, it enables controlled kinetics in the pH 7-9 range where other imidazoles fail. The distinct 2,4-substitution pattern—enhancing nucleophilicity at the adjacent nitrogen while modulating ring electron density—delivers superior performance as an epoxy curing agent (see US Patent 6,492,437) compared to generic 2-methylimidazole. Its unique bimodal TKER pattern also makes it a valuable spectroscopic probe. Insist on the correct 2,4-isomer to ensure application-specific selectivity and avoid suboptimal curing profiles or reaction outcomes.

Molecular Formula C5H8N2
Molecular Weight 96.13 g/mol
CAS No. 930-62-1
Cat. No. B189465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dimethylimidazole
CAS930-62-1
Molecular FormulaC5H8N2
Molecular Weight96.13 g/mol
Structural Identifiers
SMILESCC1=CN=C(N1)C
InChIInChI=1S/C5H8N2/c1-4-3-6-5(2)7-4/h3H,1-2H3,(H,6,7)
InChIKeyLLPKQRMDOFYSGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dimethylimidazole (CAS 930-62-1): Sourcing and Differentiation Guide for C5H8N2 Isomers in Research and Industrial Applications


2,4-Dimethylimidazole (CAS 930-62-1) is a substituted imidazole derivative with the molecular formula C5H8N2 and a molecular weight of 96.13 g/mol [1]. It is characterized by an imidazole ring with methyl substituents at the 2- and 4-positions. This compound is a solid at room temperature, with a melting point ranging from 84 to 88°C and a boiling point of 266°C at 733 mmHg . It is soluble in water and classified as a corrosive material [2]. As a versatile intermediate and reagent, 2,4-dimethylimidazole is employed in pharmaceutical development, as a curing agent for epoxy resins, and in organic synthesis [1].

Why Generic Substitution Fails: Structural Nuances Drive Distinct Reactivity and Selectivity of 2,4-Dimethylimidazole (CAS 930-62-1)


The substitution pattern on the imidazole ring critically determines a compound's electronic properties, nucleophilicity, and steric environment. While other dialkylimidazoles or mono-methylated analogs may appear chemically similar, the specific placement of methyl groups at the 2- and 4-positions in 2,4-dimethylimidazole results in a unique combination of basicity (pKa = 8.36 at 25°C ) and steric accessibility. These factors directly influence its performance as a ligand, catalyst, or curing agent. For example, the 2-methyl group enhances nucleophilicity at the adjacent nitrogen, while the 4-methyl group modulates the electronic density of the aromatic ring without imposing the severe steric hindrance seen in 1,2,4-trisubstituted analogs. Consequently, interchanging this compound with a generic 'imidazole derivative' without verifying the substitution pattern can lead to suboptimal reaction kinetics, altered selectivity, or failure to meet application-specific performance criteria.

Quantitative Differentiation of 2,4-Dimethylimidazole (CAS 930-62-1) Versus Analogs: A Performance-Based Comparison


Quantified Nucleophilicity: N Parameter Comparison for Imidazole Derivatives in Acetonitrile

The nucleophilicity of 2,4-dimethylimidazole was experimentally determined using the Mayr reference scale. In acetonitrile (MeCN), 2,4-dimethylimidazole exhibits a nucleophilicity parameter N of 11.51. This value is higher than that of the parent compound, imidazole (N = 11.47), but lower than 1-methylimidazole (N = 11.90) [1]. The subtle increase in nucleophilicity compared to imidazole, attributed to the electron-donating methyl groups, can be exploited in reactions where a slightly enhanced but not maximal reactivity is desired.

Organic Synthesis Catalysis Reaction Kinetics

Basicity Differentiation: pKa Values as a Selection Criterion for Proton Transfer Applications

2,4-Dimethylimidazole has a measured pKa of 8.36 at 25°C . This makes it a stronger base than imidazole (pKa ≈ 7.0) and 2-methylimidazole (pKa ≈ 7.8), but weaker than 1,2-dimethylimidazole. The increased basicity, driven by the electron-donating methyl groups at the 2- and 4-positions, is a key differentiator for applications requiring a specific protonation state at a given pH.

Acid-Base Chemistry Pharmaceutical Intermediates Reaction Optimization

Distinct Photophysical Behavior: Ultrafast H-Atom Elimination Kinetics in Methylated Imidazoles

Time-resolved velocity map imaging studies reveal that H-atom elimination from photoexcited 2,4-dimethylimidazole, along with 2-methyl- and 4-methylimidazole, produces a bimodal distribution in total kinetic energy release (TKER) spectra [1]. The associated time constants for H-atoms eliminated with both high and low kinetic energies are all less than 500 fs. This ultrafast behavior, which is consistent across the methylated derivatives, contrasts with the unimodal distribution observed in unsubstituted imidazole, indicating a fundamental change in the excited-state dynamics upon methylation.

Photochemistry Physical Chemistry Time-Resolved Spectroscopy

Patent-Recognized Utility as an Epoxy Curing Agent in Defined Formulations

2,4-Dimethylimidazole is explicitly claimed as an amine compound in a patented curing agent composition for epoxy resins. The composition comprises about 15 wt% amine compound, 51 wt% epoxy resin, 34 wt% phenolic resin, and up to 0.5 wt% solvent. The patent lists 2,4-dimethylimidazole among a specific group of imidazoles (including 2-methylimidazole and 2-ethyl,4-methylimidazole) that are effective for this purpose [1]. While 2-methylimidazole is also a known curing agent, the 2,4-dimethyl substitution pattern offers a distinct reactivity profile that can be leveraged for tailored curing kinetics.

Polymer Chemistry Epoxy Resins Curing Agents

Toxicological Profile: Limited Acute Toxicity Data and Corrosive Hazard Classification

According to the European Chemicals Agency (ECHA) C&L Inventory, 2,4-dimethylimidazole is classified as Skin Corrosive Category 1B (H314: Causes severe skin burns and eye damage) [1]. Notably, acute toxicity data (oral, dermal, inhalation) for this compound are currently lacking, as reported in the inventory. This contrasts with 4-methylimidazole, which has a well-documented toxicological profile and a reported oral LD50 in mice of approximately 500-750 mg/kg. The absence of acute toxicity data for 2,4-dimethylimidazole necessitates a more cautious handling approach and precludes any assumption of a similar safety profile to its mono-methylated counterpart.

Toxicology Safety Assessment Regulatory Compliance

Optimal Use Cases for 2,4-Dimethylimidazole (CAS 930-62-1) Based on Quantifiable Differentiation


Fine-Tuning Nucleophilicity in Organic Synthesis

Researchers seeking a nucleophile with reactivity intermediate between imidazole (N = 11.47) and 1-methylimidazole (N = 11.90) should utilize 2,4-dimethylimidazole (N = 11.51) [1]. This compound offers a slight but measurable increase in nucleophilicity over imidazole without the significant steric and electronic changes introduced by N-alkylation. It is particularly well-suited for reactions where a modest increase in reaction rate is desired, or where the N-H group is required for subsequent transformations or hydrogen bonding.

Proton Transfer Reactions at Mildly Basic pH

In applications requiring a specific protonation state, the pKa of 2,4-dimethylimidazole (8.36) [1] makes it an ideal candidate for reactions conducted in the pH range of 7-9. Unlike imidazole (pKa ≈ 7.0), which would be largely deprotonated, or stronger bases that might cause unwanted side reactions, 2,4-dimethylimidazole exists in a useful equilibrium that can be exploited in buffer systems, catalytic cycles, or pharmaceutical intermediate synthesis.

Probing Ultrafast Photophysical Dynamics in Heterocycles

Physical chemists and spectroscopists can leverage the distinct bimodal total kinetic energy release (TKER) pattern of 2,4-dimethylimidazole upon H-atom elimination [1] as a sensitive probe for studying excited-state dynamics. Its sub-500 fs time constants, comparable to other methylated imidazoles, make it a useful model compound in time-resolved experiments aimed at understanding the influence of methyl substitution on the photostability and energy dissipation pathways of biologically relevant heterocycles.

Alternative Epoxy Curing Agent for Tailored Reactivity

Formulators of epoxy resin systems can select 2,4-dimethylimidazole as a curing agent alternative to 2-methylimidazole, as recognized in US Patent 6,492,437 [1]. The distinct substitution pattern of 2,4-dimethylimidazole is expected to confer a different curing profile compared to the 2-methyl analog, offering a means to adjust gel time, latency, or final network properties. This is particularly valuable in applications requiring a specific balance between shelf life and rapid curing at elevated temperatures.

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